![molecular formula C10H16O3 B12537062 [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol CAS No. 658075-18-4](/img/structure/B12537062.png)
[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[410]heptan-1-yl]methanol is a complex organic compound with a unique structure that includes an oxirane ring and a bicyclic heptane system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol typically involves multiple steps:
Formation of the Oxirane Ring: This can be achieved through the epoxidation of an alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Construction of the Bicyclic Heptane System: This step may involve a Diels-Alder reaction between a diene and a dienophile, followed by ring-closing reactions.
Introduction of the Methanol Group: The final step often involves the reduction of a carbonyl group to a hydroxyl group using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the oxirane ring to form diols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of alkyl halides.
科学的研究の応用
Chemistry
In chemistry, [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used to study enzyme-catalyzed reactions involving epoxides and alcohols. It serves as a model substrate for understanding the mechanisms of these enzymes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their anti-inflammatory or anticancer properties.
Industry
In industry, this compound can be used in the production of polymers and resins. Its reactive functional groups make it suitable for cross-linking reactions.
作用機序
The mechanism of action of [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol depends on its application. In biological systems, it may interact with enzymes that catalyze the opening of the oxirane ring or the oxidation of the hydroxyl group. These interactions can lead to the formation of reactive intermediates that exert biological effects.
類似化合物との比較
Similar Compounds
[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane]: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-one]: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
The presence of both an oxirane ring and a hydroxyl group in [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol makes it unique. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds.
特性
CAS番号 |
658075-18-4 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC名 |
[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C10H16O3/c1-9(6-12-9)7-2-3-10(5-11)8(4-7)13-10/h7-8,11H,2-6H2,1H3 |
InChIキー |
KQEXYFBCZINWTP-UHFFFAOYSA-N |
正規SMILES |
CC1(CO1)C2CCC3(C(C2)O3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



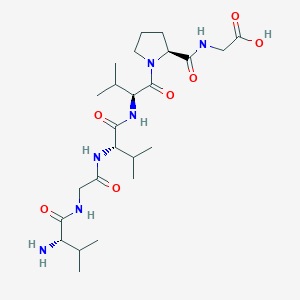
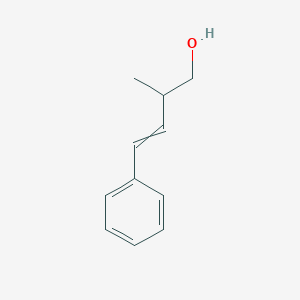
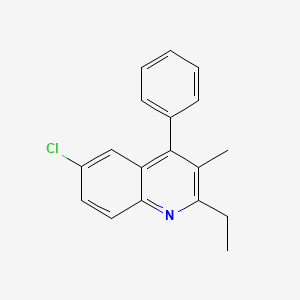
![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
![(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid](/img/structure/B12537006.png)

![N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea](/img/structure/B12537015.png)
![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)
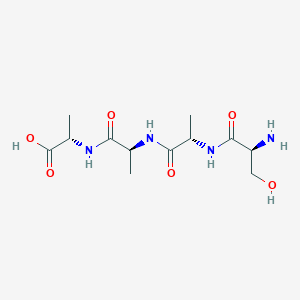
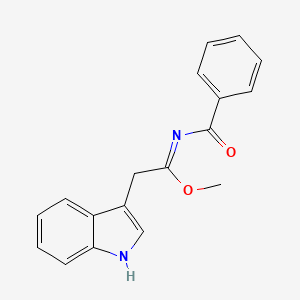

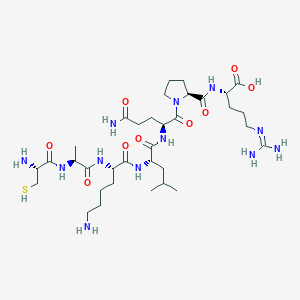
![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B12537059.png)
